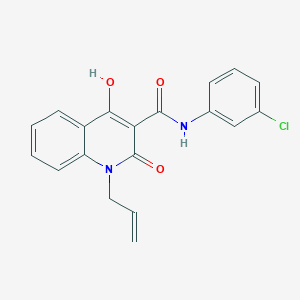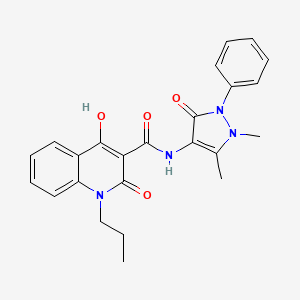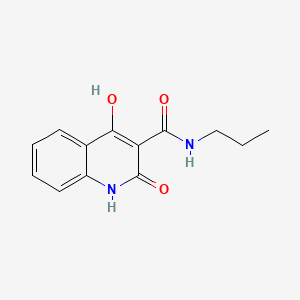
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as quinolinone and has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of quinolinone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, quinolinone has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
Quinolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, quinolinone has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, quinolinone has been shown to exhibit anti-microbial effects by inhibiting the growth and proliferation of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Quinolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its various therapeutic properties. Additionally, quinolinone is stable under various environmental conditions, making it suitable for use in various experimental settings. However, quinolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on quinolinone. One potential area of study is its potential use in treating neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Furthermore, research on the potential side effects and toxicity of quinolinone is also needed to fully evaluate its safety for use in clinical settings.
Synthesemethoden
Quinolinone can be synthesized through various methods, including the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of ammonium acetate and acetic acid. Another common method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of sodium acetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
Quinolinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, quinolinone has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-10-11-4-3-7-18-9-11)8-13-16(22)12-5-1-2-6-14(12)20-17(13)23/h1-7,9H,8,10H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBIZOPWPYZMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














